Cas no 1448073-25-3 (N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide)

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide is a sulfonamide derivative featuring a substituted pyrimidine core with a morpholine moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural attributes, including the morpholine ring and dimethylpyrimidine scaffold, contribute to enhanced solubility and binding affinity in target interactions. The benzenesulfonamide group further provides a versatile handle for additional functionalization. This compound is suited for research applications in medicinal chemistry, offering a well-defined synthetic route and consistent purity for exploratory studies. Its stability under standard conditions ensures reliable handling and storage.
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide structure
1448073-25-3 structure
Product Name:N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide
CAS No:1448073-25-3
MF:C16H20N4O3S
MW:348.420001983643
CID:5820395
PubChem ID:71807331
Update Time:2025-05-23

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
    • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide
    • N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
    • AKOS024560642
    • 1448073-25-3
    • F6438-0318
    • CHEMBL3440323
    • Inchi: 1S/C16H20N4O3S/c1-12-15(19-24(21,22)14-6-4-3-5-7-14)13(2)18-16(17-12)20-8-10-23-11-9-20/h3-7,19H,8-11H2,1-2H3
    • InChI Key: UVRDBZFABTYQBX-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=C(C)N=C(N3CCOCC3)N=C2C)(=O)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 348.12561169g/mol
  • Monoisotopic Mass: 348.12561169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 92.8Ų

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide Pricemore >>

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Additional information on N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide

N-[4,6-Dimethyl-2-(Morpholin-4-yl)Pyrimidin-5-yl]Benzenesulfonamide: A Comprehensive Overview

The compound N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide (CAS No. 1448073-25-3) is a highly specialized chemical entity with significant potential in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a morpholine moiety and a benzenesulfonamide group. The integration of these functional groups imparts the molecule with distinctive chemical and biological properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The morpholine group, known for its ability to enhance bioavailability and stability, further augments the compound's pharmacokinetic profile. Additionally, the benzenesulfonamide moiety contributes to hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By targeting specific kinases, N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide could potentially modulate these pathways, offering therapeutic benefits. Recent research has demonstrated that this compound exhibits selective inhibition against certain kinase targets, suggesting its utility in precision medicine.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the preparation of the pyrimidine ring system, the introduction of the morpholine group, and the coupling with the benzenesulfonamide moiety. These steps require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthetic pathway.

In terms of biological evaluation, this compound has been subjected to extensive in vitro and in vivo studies to assess its pharmacological properties. Results indicate that it possesses favorable solubility profiles and metabolic stability, which are essential for drug candidates. Furthermore, preclinical studies have revealed that this compound demonstrates potent activity against specific disease models, underscoring its potential as a lead molecule for drug development.

From an environmental perspective, the ecological impact of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]benzenesulfonamide has been evaluated to ensure compliance with regulatory standards. Studies suggest that it undergoes efficient biodegradation under controlled conditions, minimizing its environmental footprint. This aligns with current trends toward sustainable chemistry practices.

In conclusion, N-[4,6-dimethyl-2-(morpholin-4-yL)pyrimidin-e5-yL]benzenesulfonamide (CAS No. 1448073-e25-e3) represents a cutting-edge chemical entity with multifaceted applications in drug discovery and organic synthesis. Its unique structure, combined with favorable pharmacokinetic properties and promising biological activity, positions it as a valuable asset in advancing therapeutic interventions. As research continues to unfold, this compound is expected to contribute significantly to the development of novel pharmaceutical agents tailored to address unmet medical needs.

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